Bienvenue dans la boutique en ligne BenchChem!

p-Metolazone

Pharmaceutical Quality Control Impurity Profiling Pharmacopeial Compliance

p-Metolazone (CAS 28508-63-6) is a quinazoline-sulfonamide compound formally designated as Metolazone EP Impurity B and USP Related Compound D. Chemically, it is (2RS)-7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, a regioisomer of the diuretic drug metolazone (CAS 17560-51-9).

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.832
CAS No. 28508-63-6
Cat. No. B580103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Metolazone
CAS28508-63-6
Synonyms7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(4-methylphenyl)-4-oxo-6-quinazolinesulfonamide;  7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-p-tolyl-6-quinazolinesulfonamide_x000B_
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.832
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl
InChIInChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
InChIKeyOZRXBEQHWXLTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Metolazone (CAS 28508-63-6) Procurement Guide: Metolazone EP Impurity B Reference Standard


p-Metolazone (CAS 28508-63-6) is a quinazoline-sulfonamide compound formally designated as Metolazone EP Impurity B and USP Related Compound D. Chemically, it is (2RS)-7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, a regioisomer of the diuretic drug metolazone (CAS 17560-51-9) [1]. Metolazone API is subject to strict pharmacopeial assay acceptance limits of 97.0–102.0% on the dried basis, with individual specified impurities such as Impurity B (p-Metolazone) controlled to tight limits [2]. p-Metolazone is primarily procured as an analytical reference standard critical for impurity profiling, method validation, and regulatory compliance in metolazone drug substance and drug product quality control.

Why p-Metolazone Cannot Be Substituted with Metolazone API or Other Thiazide-Type Diuretics in Analytical Workflows


p-Metolazone is not an interchangeable active pharmaceutical ingredient; it is a structurally defined impurity whose presence in metolazone drug substance is limited to ≤0.5% per pharmacopeial specification . Substituting metolazone API (ortho-tolyl isomer) or alternative thiazide-like diuretics such as hydrochlorothiazide or chlorthalidone for p-Metolazone during impurity profiling, system suitability testing, or method validation yields fundamentally inaccurate results. The para-tolyl substitution of p-Metolazone confers distinct chromatographic retention and UV spectral properties that enable its unambiguous identification and quantification in the presence of the parent drug and other impurities—characteristics that no generic substitute can replicate.

Quantitative Differentiation Evidence: Why p-Metolazone Reference Standard is Indispensable for Metolazone Quality Control


Pharmacopeial Impurity Limit: p-Metolazone is a Specified Impurity with a Quantified Acceptance Criterion of ≤0.5% in Metolazone API

Both the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for metolazone explicitly designate p-Metolazone as Specified Impurity B and mandate that its level not exceed 0.5% of the metolazone API [1]. Typical metolazone API assay acceptance is 98.0–102.0% on the dried basis, with individual specified impurities limited to ≤0.5% and total related compounds restricted to ≤1.5% [2]. This regulatory threshold creates an absolute requirement for a pure p-Metolazone reference standard to serve as the quantitative comparator in chromatographic purity testing.

Pharmaceutical Quality Control Impurity Profiling Pharmacopeial Compliance

Purity Differential: p-Metolazone Reference Standard at ≥95% HPLC vs. Metolazone API at ≥98% HPLC Informs Quantitative Method Accuracy

Commercially supplied p-Metolazone impurity reference standard typically carries a minimum purity specification of 95% by HPLC, while metolazone active pharmaceutical ingredient is routinely specified at ≥98% HPLC purity . This approximate 3-percentage-point purity differential is characteristic of impurity reference standards versus drug substance and must be explicitly factored into quantitative calculations when using area-normalization or external-standard methods. Ignoring this purity offset can systematically underestimate impurity content and lead to false acceptance of non-compliant batches.

Reference Standard Purity HPLC Quantification Method Accuracy

Structural Differentiation: Para-Tolyl Regioisomerism Enables Mandated Chromatographic Resolution of ≥1.5 from Impurity A

p-Metolazone (para-tolyl, 4-methylphenyl) is the regioisomer of the active drug metolazone (ortho-tolyl, 2-methylphenyl) [1]. The BP 2025 monograph prescribes a minimum resolution of 1.5 between Impurity A and Impurity B (p-Metolazone) peaks in the liquid chromatography system suitability test, explicitly quantifying the chromatographic differentiation that must be achieved [2]. Additionally, a resolution of ≥1.6 is required between Impurity E and Impurity C, establishing a rigorous separation framework in which p-Metolazone serves as a critical peak-identification marker.

Regioisomer Separation Chromatographic Selectivity System Suitability

Regulatory Non-Substitutability: p-Metolazone is Explicitly Named as Impurity B in EP/BP Monographs and Cannot Be Replaced by Any Other Compound for Pharmacopeial Compliance

The EP and BP monographs name Impurity B (p-Metolazone) as one of five specified impurities (A through E) that must be individually controlled in metolazone drug substance . Compendial impurity methods, such as those demonstrated on the ThermoFisher Vanquish Core HPLC platform, rely on p-Metolazone as a key system suitability marker for peak identification and resolution verification . Unlike metolazone API or general thiazide diuretic reference compounds, p-Metolazone is specifically listed by name and structural formula in the pharmacopeial monograph, making it non-substitutable for any ANDA or DMF submission seeking to demonstrate metolazone impurity control.

Regulatory Reference Standard EP Impurity B ANDA Requirement

Procurement-Driven Application Scenarios for p-Metolazone (CAS 28508-63-6) Reference Standard


Analytical Method Development and Validation for Metolazone Impurity Profiling

p-Metolazone is used as the primary system suitability marker and quantitative reference for developing HPLC/UHPLC methods that resolve all five EP-specified impurities (A–E) in metolazone drug substance. The BP-required resolution of ≥1.5 between Impurity A and Impurity B (p-Metolazone) peaks serves as a critical validation acceptance criterion [1]. Method developers must procure p-Metolazone with documented purity (≥95% HPLC) and full characterization data (NMR, MS, IR) to establish relative response factors, linearity ranges (typically 0.05–0.5% of the API concentration), and limits of detection/quantitation.

Quality Control Batch Release Testing of Metolazone API and Finished Dosage Forms

In routine QC batch release, p-Metolazone reference standard is used daily to prepare system suitability solutions and impurity marker solutions. The ≤0.5% individual impurity limit demands that the p-Metolazone reference standard be of known, certified purity to avoid bias in the pass/fail decision for each manufactured batch. Any drift in the p-Metolazone standard's purity assignment propagates directly into the reported impurity B content, with potential commercial and regulatory consequences.

Forced Degradation and Stability Studies for Metolazone Drug Products

p-Metolazone is a potential process-related impurity that may also arise under specific degradation conditions. During ICH-compliant forced degradation studies (acid, base, oxidative, thermal, photolytic stress), p-Metolazone is used as a reference marker to confirm whether Impurity B levels increase under particular stress conditions. The structural identity of p-Metolazone as the para-tolyl regioisomer [1] allows mass spectrometric confirmation of its formation or absence in degradation samples, informing the impurity profile section of regulatory dossiers.

Regulatory Submission Support for ANDA and DMF Filings

For generic drug applicants seeking ANDA approval of metolazone tablets, a fully characterized p-Metolazone reference standard is mandatory for demonstrating that the proposed analytical method adequately controls Impurity B to the ≤0.5% limit . Regulatory reviewers expect traceability of the p-Metolazone standard to EP or USP primary reference standards, along with certificates of analysis documenting purity, identity, and storage conditions. Failure to include p-Metolazone in the impurity reference standard set constitutes a major deficiency in the Chemistry, Manufacturing, and Controls (CMC) section.

Quote Request

Request a Quote for p-Metolazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.